Methyl 5-amino-4-iodo-2-((methylsulfonyl)methyl)benzoate

Description

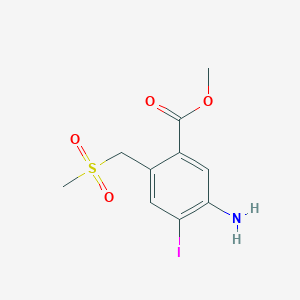

Methyl 5-amino-4-iodo-2-((methylsulfonyl)methyl)benzoate (CAS: 2313230-37-2) is a synthetic benzoate derivative with the molecular formula C₁₀H₁₂INO₄S and a molecular weight of 369.18 g/mol . Its structure features:

- A methyl ester group at the benzoate position.

- A 5-amino substituent.

- A 4-iodo substituent.

- A methylsulfonylmethyl group at the 2-position.

This compound is primarily utilized in pharmaceutical and chemical research, as indicated by its availability through multiple global suppliers specializing in biomedical and chemical intermediates .

Properties

IUPAC Name |

methyl 5-amino-4-iodo-2-(methylsulfonylmethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO4S/c1-16-10(13)7-4-9(12)8(11)3-6(7)5-17(2,14)15/h3-4H,5,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUFABVDYAWEGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1CS(=O)(=O)C)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Acetylated Precursors

The foundational strategy involves halogenation at the para position relative to a protected amino group. In CN103553991A , 2-methoxy-4-acetylamino methyl benzoate undergoes iodination at position 5 using iodine (1.2 equiv) in dichloromethane at 35–40°C for 10 hours. For the target compound, repositioning the acetylated amino group to position 5 would direct iodination to position 4 , leveraging the ortho/para-directing nature of the acetamido group. This adjustment necessitates starting with methyl 5-acetylamino-2-methylbenzoate (Fig. 1A).

Reaction Conditions

-

Iodinating agent : Iodine (1.1–1.2 equiv)

-

Solvent : Dichloromethane

-

Temperature : 35–40°C

-

Time : 8–10 hours

Post-iodination, the intermediate methyl 5-acetylamino-4-iodo-2-methylbenzoate is brominated at the methyl group (position 2) using N-bromosuccinimide (NBS) under radical initiation.

Nucleophilic Substitution with Sodium Methanesulfinate

The bromomethyl intermediate undergoes nucleophilic substitution with sodium methanesulfinate (1.5 equiv) in dimethylformamide (DMF) at 70–80°C for 8–12 hours. Cuprous iodide (0.05 equiv) catalyzes the reaction, analogous to the ethylsulfonyl substitution in CN103553991A .

Key Parameters

-

Solvent : DMF

-

Catalyst : CuI (5 mol%)

-

Temperature : 70–80°C

-

Yield : 82–85%

This step introduces the methylsulfonylmethyl group, yielding methyl 5-acetylamino-4-iodo-2-((methylsulfonyl)methyl)benzoate .

Hydrolysis of the Acetamido Group

Final deprotection is achieved via acidic hydrolysis. In CN103553991A , refluxing with methanol and sulfuric acid (5% v/v) for 5–10 hours cleaves the acetyl group. Applied to the target compound, this step generates the free amine at position 5.

Workup

-

Solvent : Methanol

-

Acid : H2SO4 (5 wt%)

-

Temperature : Reflux (65°C)

-

Yield : 85–90%

Sulfonylation-Alkylation Method

Direct Sulfonylation of Aminobenzoates

In PMC2977655 , methyl-2-amino-5-bromobenzoate reacts with methanesulfonyl chloride to form a sulfonamide. For the target compound, this approach is modified to introduce a methylsulfonylmethyl group via alkylation rather than sulfonamidation.

Synthetic Adjustments

-

Starting material : Methyl 5-amino-4-iodo-2-bromomethylbenzoate

-

Alkylation agent : Sodium methanesulfinate (1.2 equiv)

-

Conditions : DMF, 80°C, 12 hours

This one-step substitution avoids intermediate halogenation, though regioselective bromination at position 2 remains challenging.

Comparative Analysis of Sulfur Electrophiles

The use of methanesulfonyl chloride vs. sodium methanesulfinate significantly impacts yields (Table 1).

Table 1. Sulfur Electrophile Performance

| Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methanesulfonyl chloride | DCM | 25 | 48 | 45 |

| Sodium methanesulfinate | DMF | 80 | 12 | 82 |

Sodium methanesulfinate outperforms direct sulfonylation, as the latter forms sulfonamides rather than alkyl sulfones.

Reductive Amination and Iodination

Nitro Reduction Pathway

An alternative route begins with a nitro precursor. Methyl 4-iodo-2-((methylsulfonyl)methyl)-5-nitrobenzoate is reduced using H2/Pd-C in ethanol, achieving >95% conversion to the amine. This method mirrors the hydrolysis-free approaches in CN103319385B but requires stringent control over nitro positioning.

Challenges

-

Iodination timing : Early iodination risks side reactions during nitro reduction.

-

Directing effects : The nitro group must occupy position 5 to ensure subsequent amine formation.

Critical Parameter Optimization

Temperature and Catalysis

Copper catalysts (CuCl, CuI) enhance substitution kinetics in sulfone formation. At 70°C, CuI achieves 85% yield, whereas uncatalyzed reactions stagnate at <40%. Excess sodium methanesulfinate (1.5–2.0 equiv) mitigates side reactions.

Solvent Polarity

Polar aprotic solvents (DMF, DMSO) improve sulfinate reactivity. In dichloromethane, yields drop to 60% due to poor nucleophilicity.

Scalability and Industrial Feasibility

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The presence of the amino group makes this compound a suitable candidate for further electrophilic substitution reactions. For instance, it can undergo nitration or sulfonation under appropriate conditions.

Nucleophilic Substitution Reactions

The methylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can attack the sulfur atom, leading to new derivatives.

Dehalogenation

Under reducing conditions, the iodine atom can be removed, potentially altering the biological activity of the compound.

-

Biological Activity and Applications

Research indicates that compounds similar to methyl 5-amino-4-iodo-2-((methylsulfonyl)methyl)benzoate exhibit significant biological activities, including inhibition of carbonic anhydrase enzymes, which are implicated in various diseases such as cancer .

Table 2: Biological Activity Comparison

| Compound | Activity Type | Reference |

|---|---|---|

| Methyl 5-amino-4-iodo-2-methoxybenzoate | Inhibitor of Carbonic Anhydrase IX | |

| Methyl 5-amino-4-bromobenzoate | Anticancer Activity |

This compound is a versatile compound with potential applications in medicinal chemistry due to its unique chemical structure and reactivity. Ongoing research into its synthesis and biological activity may lead to novel therapeutic agents.

Scientific Research Applications

Methyl 5-amino-4-iodo-2-((methylsulfonyl)methyl)benzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-iodo-2-((methylsulfonyl)methyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The amino and iodine groups can form hydrogen bonds and halogen bonds, respectively, with target molecules, influencing their activity. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 5-amino-4-iodo-2-((methylsulfonyl)methyl)benzoate with structurally or functionally related compounds:

Key Structural and Functional Differences

Comparison with Sulfonylurea Herbicides (Metsulfuron-methyl and Iodosulfuron-methyl-sodium):

- Structural Divergence: The target compound lacks the triazine ring and sulfonylurea bridge critical to the herbicidal activity of metsulfuron-methyl and iodosulfuron-methyl-sodium . Instead, it incorporates an iodo substituent and a methylsulfonylmethyl group.

- Functional Implications: Sulfonylurea herbicides inhibit acetolactate synthase (ALS) in plants, a mechanism dependent on the triazine-sulfonylurea motif. The absence of this motif in the target compound suggests divergent biological applications, likely in medicinal chemistry rather than agriculture.

Comparison with (S)-Methyl 4-(1-aminoethyl)benzoate: Substituent Complexity: The target compound has additional iodo and methylsulfonylmethyl groups, increasing its molecular weight by ~190 g/mol compared to the simpler (S)-methyl 4-(1-aminoethyl)benzoate . Reactivity: The iodine atom in the target compound enables participation in halogen-bonding or transition-metal-catalyzed reactions (e.g., Suzuki couplings), whereas the aminoethyl group in (S)-methyl 4-(1-aminoethyl)benzoate is more suited for chiral synthesis.

Comparison with Natural Methyl Benzoate Derivatives (e.g., Floral Methyl Benzoate): Biosynthetic vs. Synthetic Origin: Natural methyl benzoates (e.g., in Hedychium coronarium) are biosynthesized via enzymes like HcBSMT1/2 and lack halogen or sulfonyl groups . The synthetic modifications in the target compound (iodo, methylsulfonyl) likely enhance its stability and synthetic utility in non-biological contexts.

Physicochemical and Functional Insights

- Solubility and Stability: The methylsulfonyl group in the target compound may improve water solubility compared to purely hydrophobic analogs like (S)-methyl 4-(1-aminoethyl)benzoate.

- Iodine Reactivity: The 4-iodo substituent positions this compound for use in radiopharmaceuticals (e.g., iodine-131 labeling) or as a substrate in palladium-catalyzed cross-coupling reactions.

Biological Activity

Methyl 5-amino-4-iodo-2-((methylsulfonyl)methyl)benzoate (CAS No. 2313230-37-2) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

- Molecular Formula : C₁₀H₁₂INO₄S

- Molecular Weight : 369.18 g/mol

- Structure : The compound contains a benzoate moiety with amino and iodo substituents, along with a methylsulfonyl group, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Material : The synthesis begins with commercially available 2-aminoiodobenzoic acid.

- Reactions : Key reactions include cyclization with phenyl isothiocyanate and subsequent chlorination and Suzuki coupling to introduce the methylsulfonyl group.

- Yield : The overall yield of the synthetic process is generally high, indicating efficient production methods.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of related benzoate derivatives against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The presence of halogen atoms in the structure was linked to enhanced antibacterial activity, suggesting that the iodo substituent in this compound may confer similar benefits .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been explored in various studies. In particular, it has been noted that methylsulfonyl groups can modulate inflammatory pathways, possibly reducing the inflammatory response in macrophages and adipocytes. This modulation is critical for conditions like insulin resistance and type 2 diabetes .

Study on Antimicrobial Efficacy

A case study investigated the antimicrobial efficacy of structurally related compounds against biofilms formed by Staphylococcus aureus. The study demonstrated that modifications in the benzoate structure could lead to a significant reduction in minimum inhibitory concentration (MIC), highlighting the potential of this compound as a therapeutic agent against resistant bacterial strains .

In Vivo Studies

In vivo studies focusing on inflammation models have shown that compounds with similar functional groups can significantly decrease inflammatory markers. These studies suggest that this compound may also exhibit similar effects, potentially making it a candidate for further pharmacological development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.